molecular formula C10H15NO3 B13559186 2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid

2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid

Cat. No.: B13559186
M. Wt: 197.23 g/mol
InChI Key: OZFRSSHNRIPOOC-UHFFFAOYSA-N
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Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-acetamido-2-cyclohex-3-en-1-ylacetic acid

InChI

InChI=1S/C10H15NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-3,8-9H,4-6H2,1H3,(H,11,12)(H,13,14)

InChI Key

OZFRSSHNRIPOOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1CCC=CC1)C(=O)O

Origin of Product

United States

Biological Activity

2-Acetamido-2-(cyclohex-3-en-1-yl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the acylation of cyclohexenyl derivatives with acetic anhydride or acetyl chloride, followed by hydrolysis and purification processes. The structural formula can be represented as:

C1H1NO2C6H11O2\text{C}_1\text{H}_1\text{N}\text{O}_2\text{C}_6\text{H}_{11}\text{O}_2

Biological Activity

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anti-inflammatory and analgesic agent. The compound's activity can be summarized in the following table:

Activity Method Results
Anti-inflammatoryIn vitro assaysSignificant inhibition of COX enzymes
AnalgesicPain models in rodentsReduced pain response in models
AntimicrobialDisk diffusion methodModerate activity against Gram-positive bacteria

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Inhibition of these enzymes leads to decreased production of prostaglandins, thereby reducing inflammation and pain.

Case Study 1: Anti-inflammatory Effects

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory properties of various acetamido derivatives, including this compound. The compound demonstrated a significant reduction in edema in rat paw models when administered at doses of 10 to 50 mg/kg.

Case Study 2: Analgesic Activity

Another investigation assessed the analgesic effects using the formalin test in mice. The results indicated that administration of the compound at a dose of 20 mg/kg significantly reduced both phases of pain response compared to control groups, suggesting its potential utility as a therapeutic agent.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of acetamido compounds. It was found that variations in the cyclohexenyl moiety could enhance or diminish biological activity. For instance, modifications to the double bond configuration resulted in altered COX inhibition profiles.

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